N-(2-Methylhexanoyl)-L-glutamic acid
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Overview
Description
N-(2-Methylhexanoyl)-L-glutamic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 2-methylhexanoyl group attached to the nitrogen atom of L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylhexanoyl)-L-glutamic acid typically involves the acylation of L-glutamic acid with 2-methylhexanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylhexanoyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Methylhexanoyl)-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylhexanoyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylhexanoyl)-L-alanine
- N-(2-Methylhexanoyl)-L-aspartic acid
- N-(2-Methylhexanoyl)-L-lysine
Uniqueness
N-(2-Methylhexanoyl)-L-glutamic acid is unique due to its specific structural features and functional properties. Its distinct acyl group and amino acid backbone confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
650602-12-3 |
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Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-(2-methylhexanoylamino)pentanedioic acid |
InChI |
InChI=1S/C12H21NO5/c1-3-4-5-8(2)11(16)13-9(12(17)18)6-7-10(14)15/h8-9H,3-7H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t8?,9-/m0/s1 |
InChI Key |
PDTFGQPRQXEIDY-GKAPJAKFSA-N |
Isomeric SMILES |
CCCCC(C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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